3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-
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Overview
Description
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- typically involves a multi-step process. One common method includes the cyclization of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system . This reaction is facilitated by the presence of a base, which promotes the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
Scientific Research Applications
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Leishmania parasites by interfering with their metabolic pathways. The compound’s ability to bind to DNA and proteins also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These compounds have shown potential in medicinal chemistry for their diverse biological activities.
Uniqueness
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- stands out due to its specific structural features and the resulting biological activities.
Properties
CAS No. |
54934-03-1 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C12H10N2O/c1-14-7-9-6-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-6H,7H2,1H3 |
InChI Key |
MDDNPVRZRKHKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC3=CC=CC=C3N=C2C1=O |
Origin of Product |
United States |
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